molecular formula C16H18N2O B4184388 N-[1-(3,4-dimethylphenyl)ethyl]isonicotinamide

N-[1-(3,4-dimethylphenyl)ethyl]isonicotinamide

Cat. No.: B4184388
M. Wt: 254.33 g/mol
InChI Key: ZRHXVWOVOOMHNA-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethylphenyl)ethyl]isonicotinamide is an organic compound that belongs to the class of isonicotinamides It is characterized by the presence of a 3,4-dimethylphenyl group attached to an ethyl chain, which is further connected to an isonicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(3,4-dimethylphenyl)ethyl]isonicotinamide typically involves the reaction of 3,4-dimethylphenyl ethylamine with isonicotinoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: N-[1-(3,4-dimethylphenyl)ethyl]isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-[1-(3,4-dimethylphenyl)ethyl]isonicotinamide has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to evaluate its efficacy as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethylphenyl)ethyl]isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

  • N-[1-(3,4-dimethylphenyl)ethyl]acetamide
  • N-[1-(3,4-dimethylphenyl)ethyl]-2-phenylacetamide

Comparison: N-[1-(3,4-dimethylphenyl)ethyl]isonicotinamide is unique due to the presence of the isonicotinamide moiety, which imparts distinct chemical and biological properties compared to its analogs. The isonicotinamide group can enhance the compound’s ability to interact with biological targets, making it a valuable candidate for drug development.

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-11-4-5-15(10-12(11)2)13(3)18-16(19)14-6-8-17-9-7-14/h4-10,13H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHXVWOVOOMHNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)NC(=O)C2=CC=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823426
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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